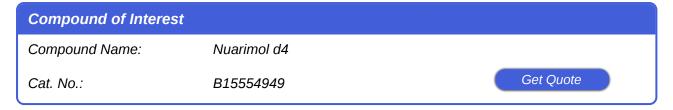


Nuarimol-d4: A Technical Guide and Certificate of Analysis Framework

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nuarimol-d4, a deuterated analog of the fungicide Nuarimol. The inclusion of deuterium atoms provides a valuable tool for researchers in metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative assays. This document outlines the typical data and experimental protocols found in a Certificate of Analysis (CoA) for Nuarimol-d4 and details its mechanism of action.

Certificate of Analysis - Representative Data

A Certificate of Analysis for Nuarimol-d4 provides a summary of the quality control testing to confirm its identity, purity, and isotopic enrichment. The following tables present typical quantitative data.

Table 1: General Properties and Identification



Parameter	Specification	Typical Result
Chemical Name	α-(2-chlorophenyl)-α-(4- fluorophenyl)-5- pyrimidinemethanol-d4	Conforms
CAS Number	63284-71-9 (unlabeled)	Not Applicable
Molecular Formula	C17H8D4CIFN2O	C17H8D4CIFN2O
Molecular Weight	318.77 g/mol	318.77
Appearance	White to off-white solid	Conforms
Solubility	Soluble in Methanol, Acetonitrile	Conforms

Table 2: Purity and Isotopic Enrichment

Analytical Test	Specification	Typical Result
Chemical Purity (HPLC)	≥ 98.0%	99.5%
Isotopic Enrichment (Mass Spec)	≥ 98% Deuterium Incorporation	99.3%
Elemental Analysis	Conforms to theoretical values	Conforms
Residual Solvents (GC-HS)	≤ 0.5%	< 0.1%

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of Nuarimol-d4.

- 1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
- Objective: To determine the chemical purity of the Nuarimol-d4 sample by separating it from any non-deuterated or other impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.



Method:

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).

Mobile Phase: A gradient of acetonitrile and water.

Flow Rate: 1.0 mL/min.

Detection: UV at 220 nm.

- Sample Preparation: The Nuarimol-d4 standard is accurately weighed and dissolved in the mobile phase.
- Data Analysis: The peak area of Nuarimol-d4 is compared to the total peak area of all components to calculate the percentage purity.
- 2. Mass Spectrometry (MS) for Isotopic Enrichment
- Objective: To confirm the molecular weight and determine the level of deuterium incorporation.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Method:
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Sample Infusion: The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer.
 - Data Acquisition: Mass spectra are acquired over a relevant m/z range.
- Data Analysis: The relative intensities of the ion peaks corresponding to the deuterated (d4) and non-deuterated (d0) forms of Nuarimol are used to calculate the isotopic enrichment.
- 3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

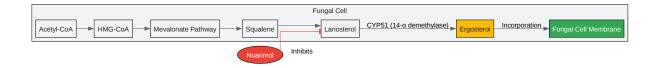


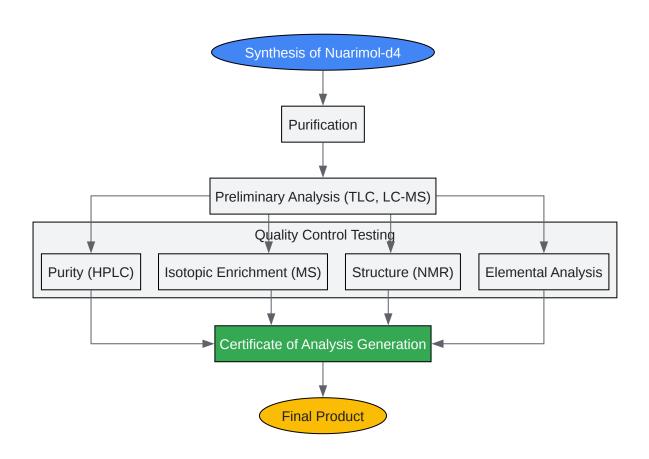
- Objective: To confirm the chemical structure of Nuarimol-d4 and the positions of the deuterium labels.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Method:
 - Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
 - Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
- Data Analysis: The ¹H NMR spectrum is expected to show a reduction in signal intensity at the sites of deuteration. The ¹³C NMR spectrum will confirm the carbon skeleton.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Nuarimol's primary mode of action as a fungicide is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This is achieved by targeting the enzyme sterol 14-α demethylase (CYP51).[1] The R-(+)-nuarimol enantiomer exhibits a stronger binding affinity to CYP51 than the S-(-)-nuarimol form.[1]







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